Fluorescence Excitation/Emission Profile vs. 4-Methylumbelliferone (7-Hydroxy-4-methylcoumarin)
In the context of fluorogenic substrates, 6-hydroxy-4-methylcoumarin is frequently confused with 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), yet their spectral properties differ fundamentally. As a free fluorophore released from peptide substrates like Ac-DEVD-AMC, amino-4-methylcoumarin (AMC, corresponding to 7-amino-4-methylcoumarin) exhibits well-defined excitation/emission maxima at 380/460 nm [1]. The 6-hydroxy isomer, by contrast, serves as a distinct fluorophore scaffold with a different electronic distribution; its derivatives are used as fluorescent probes for biological imaging . While direct quantum yield comparisons under identical conditions are sparse in the literature, the differential substitution pattern (hydroxyl at C6 vs. C7) results in distinct absorption and emission spectra that are critical for multiplexed assays and for avoiding spectral overlap with common biological autofluorescence.
| Evidence Dimension | Fluorescence Excitation/Emission Maxima |
|---|---|
| Target Compound Data | Excitation/Emission: 380 nm / 460 nm (for amino-4-methylcoumarin, AMC) [1] |
| Comparator Or Baseline | 7-Amino-4-methylcoumarin (AMC) |
| Quantified Difference | Spectral distinction due to substitution position; specific values for 6-hydroxy derivative not directly reported in this source. |
| Conditions | Fluorescence detection of AMC released from Ac-DEVD-AMC substrate [1] |
Why This Matters
For researchers developing fluorogenic substrates or fluorescent probes, the specific spectral properties of the 6-hydroxy scaffold provide an alternative to the ubiquitous 7-hydroxy/amino-4-methylcoumarin (AMC) system, enabling multiplexed detection or avoiding interference in specific biological matrices.
- [1] MedChemExpress. Ac-DEVD-AMC (HY-P1003) Product Datasheet. Accessed 2025. View Source
